molecular formula C18H17NO4S B2491551 4-benzoyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide CAS No. 303226-08-6

4-benzoyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Cat. No.: B2491551
CAS No.: 303226-08-6
M. Wt: 343.4
InChI Key: CCOCOHXDSLNDJO-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)benzamide is a benzamide derivative characterized by a benzoyl group at the 4-position of the benzene ring and a sulfolanyl (1,1-dioxothiolan-3-yl) substituent on the amide nitrogen. This structural motif is critical for its physicochemical properties, including solubility and metabolic stability, and may influence its biological activity.

Properties

IUPAC Name

4-benzoyl-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(13-4-2-1-3-5-13)14-6-8-15(9-7-14)18(21)19-16-10-11-24(22,23)12-16/h1-9,16H,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOCOHXDSLNDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction: Benzoylation of N-(1,1-Dioxothiolan-3-yl)Benzamide

The primary synthesis route involves reacting benzoyl chloride with N-(1,1-dioxo-1λ⁶-thiolan-3-yl)benzamide in the presence of a tertiary amine base, typically triethylamine (Et₃N). The reaction proceeds via nucleophilic acyl substitution, where the amine group of the thiolan-3-yl benzamide attacks the electrophilic carbonyl carbon of benzoyl chloride. Triethylamine neutralizes the generated HCl, shifting the equilibrium toward product formation.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature: 0–25°C under inert atmosphere (N₂/Ar).
  • Stoichiometry: 1:1 molar ratio of benzoyl chloride to thiolan-3-yl benzamide, with 1.2 equivalents of Et₃N.
  • Yield: 68–72% after purification.

Alternative Pathways: Thiolane Ring Formation

The thiolan-3-yl precursor is synthesized via cyclization of 3-mercaptopropionic acid derivatives. For example, 3-amino-thiolane-1,1-dioxide can be prepared by treating 3-chlorothiolane with aqueous ammonia under reflux, followed by oxidation with hydrogen peroxide to form the sulfone. This intermediate is subsequently benzoylated to yield the target compound.

Industrial-Scale Production and Optimization

Scalable Synthesis Protocols

Industrial production scales the core reaction using continuous-flow reactors to enhance mixing and heat transfer. Key parameters include:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (Round-bottom) Continuous-Flow
Temperature Control Ice Bath Jacketed Reactor
Solvent DCM (100 mL) THF (500 L)
Catalyst Et₃N Polymer-Supported Et₃N
Purity 95% (HPLC) >99% (Crystallization)

Yield Enhancement Strategies:

  • Catalyst Recycling: Polymer-supported triethylamine reduces waste and improves cost efficiency.
  • Solvent Recovery: Distillation reclaims THF, lowering environmental impact.

Purification Techniques

Crude product purification employs:

  • Recrystallization: From ethanol/water (3:1), yielding crystals with 98% purity.
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) for analytical-grade material.

Reaction Kinetic and Thermodynamic Analysis

Rate-Determining Steps

The benzoylation’s rate-limiting step is the nucleophilic attack by the amine, as evidenced by Arrhenius plots (Eₐ = 45 kJ/mol). Pseudo-first-order kinetics apply under excess benzoyl chloride.

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals an exothermic reaction (ΔH = −78 kJ/mol), necessitating controlled cooling to prevent runaway reactions.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy:
    • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 7.2 Hz, 2H, Ar-H), 7.56–7.43 (m, 5H, Ar-H), 4.32 (m, 1H, CH-N), 3.41–3.28 (m, 4H, S-CH₂).
    • ¹³C NMR: 167.5 (C=O), 141.2 (C-SO₂), 128.9–133.4 (Ar-C).
  • IR Spectroscopy: 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1140 cm⁻¹ (S=O sym).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms >99% purity. Retention time: 6.7 min.

Challenges and Mitigation Strategies

Byproduct Formation

  • Major Byproduct: N,N-Dibenzoyl derivative (5–8% yield).
  • Mitigation: Strict stoichiometric control and slow addition of benzoyl chloride.

Moisture Sensitivity

The thiolan-3-yl intermediate is hygroscopic. Storage under desiccants (e.g., molecular sieves) prevents hydrolysis.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-benzoyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves multi-step organic reactions that include the formation of thiolane derivatives followed by acylation processes. Characterization is often performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

  • Mechanism of Action : These compounds have shown to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Case Studies :
    • In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT116) and leukemia cells.
    • A notable derivative demonstrated an IC50_{50} value lower than that of established chemotherapeutics, indicating a promising lead for further development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Minimum Inhibitory Concentration (MIC) values were determined for various strains, with some derivatives exhibiting potent activity comparable to standard antibiotics.
CompoundMIC (µM)Activity Type
N11.27Gram-positive
N22.60Gram-negative
N35.19Fungal

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:

  • Modifications at specific positions on the benzamide or thiolane ring can significantly enhance biological activity.
  • Substituents such as methoxy or nitro groups have been associated with increased potency against cancer and microbial targets.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-benzoyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)benzamide and related compounds:

Compound Name Substituents Pharmacological Activity Key Physical Properties References
4-Benzoyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)benzamide Benzoyl (C₆H₅CO-) + sulfolanyl group Hypothesized neuroleptic/insecticidal Not reported in evidence
4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide Benzamido (C₆H₅CONH-) + phthalimide group Insecticidal (LD₅₀: 0.70–1.91 µg/fly) High bioconcentration factor
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Methoxy groups (3,4-OCH₃) + phenethyl chain Not explicitly stated 80% yield; m.p. 90°C
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) Hydroxy (2-OH) + methoxy groups (3,4-OCH₃) Not explicitly stated 34% yield; m.p. 96°C

Key Observations:

  • Sulfolanyl vs. Phthalimide Groups : The sulfolanyl group in the target compound differs from the phthalimide group in 4-benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide. The sulfolanyl moiety (five-membered sulfone ring) may confer greater metabolic stability compared to the six-membered phthalimide ring, which is prone to hydrolysis .
  • Substituent Effects on Activity : The insecticidal activity of phthalimide derivatives (LD₅₀ 0.70–1.91 µg/fly) suggests that bulky electron-withdrawing groups enhance potency. The sulfolanyl group’s electron-deficient nature may similarly improve target binding in insecticidal applications .

Pharmacological and Environmental Profiles

  • Environmental Impact : Phthalimide derivatives exhibit favorable bioconcentration factors, but the sulfolanyl group’s environmental persistence remains unstudied. The sulfone group may reduce bioaccumulation compared to halogenated analogs .

Biological Activity

4-benzoyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H13NO3S\text{C}_{15}\text{H}_{13}\text{N}\text{O}_3\text{S}

This structure features a benzamide core with a thiolane derivative, which is significant for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds similar to this compound. For instance, derivatives containing the benzamide structure have shown potent activity against multidrug-resistant bacteria. The mechanism often involves targeting bacterial division proteins such as FtsZ, which is crucial for cell division in bacteria like Staphylococcus aureus and Escherichia coli .

Compound Target Activity IC50 (nM)
A14FtsZAntibacterial<10
4-benzoyl...UnknownAntibacterialTBD

Cytotoxicity

In vitro studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, although specific IC50 values are yet to be established for this compound alone.

The proposed mechanism involves the inhibition of critical cellular pathways. For example, the dioxo-thiolan moiety may interact with thiol groups in proteins, disrupting their function and leading to cell death. Additionally, the benzamide group may enhance membrane permeability, facilitating greater cellular uptake and efficacy.

Study 1: Antibacterial Activity

A study focused on the synthesis of novel benzamide derivatives found that modifications to the thiolane ring significantly enhanced antibacterial activity against resistant strains. The study utilized various assays to evaluate efficacy and concluded that structural optimization could lead to new therapeutic agents .

Study 2: Cancer Cell Lines

Another investigation evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-benzoyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)benzamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with the coupling of benzoyl chloride derivatives with thiolan-3-amine precursors under controlled conditions. Key steps include:

  • Reagent selection : Use of activating agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products like over-acylated intermediates .
  • Purification : Silica gel chromatography or recrystallization in solvents such as ethyl acetate/hexane mixtures ensures high purity (>95%) .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : Structural elucidation relies on:

  • Spectroscopic techniques : ¹H/¹³C NMR to confirm amide bond formation and thiolan ring substitution patterns. For example, the thiolan-3-yl proton appears as a multiplet at δ 3.8–4.2 ppm .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ calculated for C₁₉H₁₇NO₃S: 356.0952) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly the conformation of the 1,1-dioxo-thiolan ring .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Metabolic targets : PPAR-γ transactivation assays (for diabetes-related applications) at 1–10 µM concentrations .
  • Cytotoxicity screening : MTT assays in HepG2 or HEK293 cells to rule out nonspecific toxicity .
  • Solubility testing : Use PBS (pH 7.4) or DMSO/PBS mixtures to determine kinetic solubility for dose-ranging studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Orthogonal validation : If molecular docking predicts PPAR-γ binding but in vitro assays show no activity, perform SPR (surface plasmon resonance) to measure direct binding affinity .
  • Metabolite profiling : LC-MS/MS to identify rapid metabolic degradation (e.g., sulfone reduction) that may explain discrepancies .
  • Structural analogs : Synthesize derivatives with modified benzoyl or thiolan moieties to isolate critical pharmacophores .

Q. What strategies improve the accuracy of computational models for this compound’s target interactions?

  • Methodological Answer :

  • Enhanced docking protocols : Use induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility, particularly for the thiolan ring’s steric effects .
  • MD simulations : Run 100-ns simulations in explicit solvent to assess stability of predicted binding poses .
  • Free energy calculations : MM-GBSA to rank binding affinities of enantiomers, as the thiolan-3-yl group may exhibit chirality-dependent activity .

Q. How should researchers address low reproducibility in synthetic yields across laboratories?

  • Methodological Answer :

  • Parameter standardization : Document exact stoichiometry (e.g., 1.2 eq. of benzoyl chloride), inert atmosphere (N₂/Ar), and solvent drying (molecular sieves for DMF) .
  • Impurity profiling : Use HPLC-UV at 254 nm to identify common by-products like unreacted thiolan-3-amine or di-acylated species .
  • Scale-up protocols : Optimize mixing efficiency (e.g., overhead stirring) for reactions >10 mmol to mitigate exothermic side reactions .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC-UV to identify hydrolysis products (e.g., free benzamide) .
  • Light/oxidation stress : Use ICH Q1B guidelines with xenon lamp exposure (1.2 million lux·hr) and 20% H₂O₂ to assess photolytic/oxidative degradation .
  • Plasma stability : Incubate in human plasma (37°C, 1 hr) and quantify parent compound loss via LC-MS/MS .

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